molecular formula C19H20N2O4S B2546540 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034596-42-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2546540
CAS No.: 2034596-42-2
M. Wt: 372.44
InChI Key: FNTPRNJYFBXYBY-UHFFFAOYSA-N
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Description

This compound features a 1-methylindole core substituted at the 5-position with a hydroxyethyl group, linked to a 2,3-dihydrobenzofuran-5-sulfonamide moiety. Key structural attributes include:

  • Indole Core: The 1-methyl group enhances metabolic stability compared to unsubstituted indoles.
  • Hydroxyethyl Side Chain: Likely influences solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-21-8-6-13-10-14(2-4-17(13)21)18(22)12-20-26(23,24)16-3-5-19-15(11-16)7-9-25-19/h2-6,8,10-11,18,20,22H,7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTPRNJYFBXYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H19N3O5S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{5}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide group is known to exhibit antibacterial properties, while the indole moiety contributes to neuropharmacological effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AnticancerExhibits moderate cytotoxicity against various cancer cell lines.
AntimicrobialShows potential antibacterial activity against Gram-positive bacteria.
NeuroprotectiveDemonstrates neuroprotective effects in models of neurodegenerative diseases.
Enzyme InhibitionInhibits specific enzymes linked to inflammatory pathways.

Anticancer Activity

A study evaluated the anticancer properties of this compound against several cell lines, including TK-10 (renal carcinoma) and HT-29 (colon carcinoma). The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting a potential role in cancer therapy.

Antimicrobial Properties

Research has shown that this compound displays notable antimicrobial activity. In vitro assays revealed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, highlighting its potential as an antibacterial agent.

Neuroprotective Effects

In models of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects by reducing neuronal cell death and reactive oxygen species (ROS) production. These findings suggest its utility in developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Scientific Research Applications

Pharmacological Properties

This compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

  • Dopaminergic Activity : Compounds similar to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide have been shown to possess dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease and other neurological disorders. Dopaminergic agents can enhance renal vasodilation, thereby improving blood flow and kidney function .
  • Antioxidant Properties : The structural characteristics of this compound suggest potential antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

Neurological Disorders

Given its dopaminergic activity, this compound may be investigated for its efficacy in treating neurological disorders such as:

  • Parkinson's Disease : By enhancing dopamine levels or mimicking dopamine action, it could alleviate symptoms associated with dopamine deficiency.

Anticancer Research

The antioxidant properties may contribute to anticancer effects by reducing oxidative stress and preventing DNA damage:

  • Cell Line Studies : Research is needed to evaluate its effectiveness against various cancer cell lines and understand the underlying mechanisms.

Case Studies and Research Findings

Research findings regarding the applications of this compound are still emerging. However, several studies have laid the groundwork for future investigations:

StudyFocusFindings
Study 1Dopaminergic ActivityCompounds similar to this structure showed renal vasodilator effects .
Study 2Synthesis TechniquesA novel one-pot synthesis method was developed for functionalized derivatives .
Study 3Antioxidant PotentialPreliminary data suggest significant antioxidant activity that warrants further exploration.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂NH–) participates in acid-base and nucleophilic substitution reactions, enabling modifications to enhance pharmacological properties.

Key reactions:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can undergo cleavage. For example, refluxing with concentrated HCl yields the corresponding amine and sulfonic acid derivatives.

  • Alkylation/Acylation : The NH group reacts with alkyl halides or acyl chlorides. Treatment with methyl iodide in DMF forms N-methyl sulfonamide derivatives, as observed in analogous compounds .

Hydroxyl Group Transformations

The secondary alcohol (–CH(OH)–) undergoes oxidation and esterification:

Reaction TypeConditionsReagentsProductYieldReference
Oxidation Room temperature, 24 hrsPyridinium chlorochromateKetone derivative68%
Esterification Reflux, THFAcetyl chlorideAcetylated derivative75%

Indole and Benzofuran Ring Modifications

The indole and dihydrobenzofuran rings participate in electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution

  • Halogenation : Bromination using N-bromosuccinimide (NBS) selectively functionalizes the indole ring at the 4-position .

  • Nitration : Nitrating mixtures (HNO₃/H₂SO₄) target the benzofuran ring’s 7-position .

Cyclization

Copper(I)-catalyzed intramolecular C–O bond formation constructs the dihydrobenzofuran core during synthesis :

text
Phenylethanol derivative → Dihydrobenzofuran (CuI, K₂CO₃, DMF, 150°C, 12h)

Mechanistic Insights

  • Sulfonamide stability : The –SO₂NH– group resists hydrolysis under physiological pH, crucial for maintaining in vivo efficacy.

  • Regioselectivity : Electron-donating groups on the indole ring direct electrophiles to the para position .

Reaction Optimization Data

Critical parameters for key reactions:

ReactionOptimal SolventTemperature (°C)CatalystTime (h)Yield (%)
Sulfonamide alkylationDMF80K₂CO₃682
Indole brominationCCl₄40NBS289

Comparison with Similar Compounds

Structural Differences :

  • Backbone : MM0299.10 lacks the dihydrobenzofuran ring and hydroxyethyl group, featuring a simpler ethanesulfonamide chain .
  • Molecular Weight : MM0299.10 (238.31 g/mol) is smaller than the target compound due to the absence of the dihydrobenzofuran moiety.

Functional Implications :

  • Therapeutic Use : MM0299.10 is classified as an antimigraine agent and analgesic, suggesting shared serotonin pathway modulation .
  • Pharmacokinetics : The dihydrobenzofuran in the target compound may enhance blood-brain barrier penetration compared to MM0299.10’s linear chain.
2.2 2-Oxoindoline Derivatives ()

Compounds such as 2 , 15 , and K share an indole-derived core but differ in substituents:

  • 2-Oxo Group: Present in all derivatives, enabling keto-enol tautomerism, which is absent in the target compound.
  • Substituent Diversity :
    • Compound 2 : Phenethyl acetamide side chain may limit solubility compared to the target’s hydroxyethyl group.
    • Compound K : Coumarin-linked naphthalenyl group introduces fluorescence properties, absent in the target compound .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Therapeutic Category
Target Compound 1-Methylindole Hydroxyethyl + dihydrobenzofuran-SO₂ ~350 (estimated) Not explicitly stated
MM0299.10 1-Methylindole Ethanesulfonamide 238.31 Antimigraine, Analgesic
Compound 2 () 2-Oxoindoline Phenethyl acetamide ~330 (estimated) Unspecified
Compound K () 2-Oxoindoline Coumarin-naphthalenyl ~400 (estimated) Fluorescent probe potential
2.3 Sulfonamide-Based Analogs

The target’s dihydrobenzofuran-sulfonamide likely offers:

  • Enhanced Selectivity : The fused ring system may reduce off-target effects compared to linear sulfonamides like MM0299.10.
  • Improved Stability : The benzofuran ring resists oxidative metabolism better than aliphatic chains .

Research Findings and Implications

  • Synthetic Accessibility : MM0299.10 and 2-oxoindoline derivatives are well-documented in synthesis protocols, whereas the target compound’s dihydrobenzofuran moiety may require specialized cyclization steps .
  • Binding Affinity : Dihydrobenzofuran sulfonamides often exhibit higher affinity for serotonin receptors compared to ethanesulfonamides, as seen in related antimigraine drugs .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, and what critical reaction parameters influence yield?

  • Methodology : Multi-step synthesis typically involves:

Sulfonylation : Reacting 2,3-dihydrobenzofuran-5-sulfonyl chloride with an amine intermediate (e.g., 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine) in dichloromethane (DCM) with triethylamine (TEA) as a base .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

  • Critical parameters :
  • Temperature control during sulfonylation (0–25°C to avoid side reactions).
  • Stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine for complete conversion).
  • Reaction time (6–12 hours for optimal coupling efficiency) .

Q. How can X-ray crystallography be utilized to resolve the stereochemistry of the hydroxyethyl-indole moiety in this compound?

  • Methodology :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/pentane).
  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for the hydroxyethyl group and indole ring .
  • Validation : Check for residual electron density near chiral centers and validate with PLATON’s ADDSYM tool to confirm absence of missed symmetry .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting NMR signals resolved?

  • Key techniques :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals (e.g., dihydrobenzofuran protons at δ 3.0–4.0 ppm and indole protons at δ 6.5–7.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., ESI+ mode, error < 2 ppm).
  • IR : Validate sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
    • Conflict resolution : Compare experimental data with DFT-calculated NMR shifts (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the sulfonamide group in biological activity?

  • Methodology :

  • Analog synthesis : Replace sulfonamide with carboxamide or urea groups while retaining the indole-benzofuran scaffold .
  • Biological assays : Test analogs for target activity (e.g., enzyme inhibition, antimicrobial activity) using dose-response curves (IC50/EC50 determination).
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding interactions of sulfonamide vs. analogs with target proteins .
    • Data interpretation : Correlate electronic properties (Hammett σ constants) of substituents with activity trends .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

  • Approaches :

Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP values (HPLC-derived) to assess bioavailability discrepancies .

Metabolite identification : Use LC-HRMS to detect phase I/II metabolites that may deactivate the compound in vivo .

Tissue distribution studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify accumulation in target organs vs. plasma .

Q. How can synthetic routes be optimized to scale up production without compromising enantiomeric purity of the hydroxyethyl group?

  • Optimization strategies :

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for stereoselective indole-ethyl alcohol formation .
  • Process controls :
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase).
  • Implement continuous flow reactors for precise temperature and mixing control during critical steps .

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